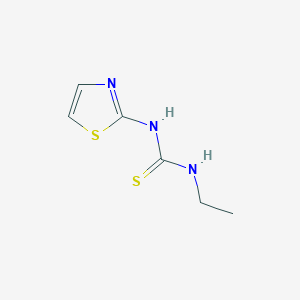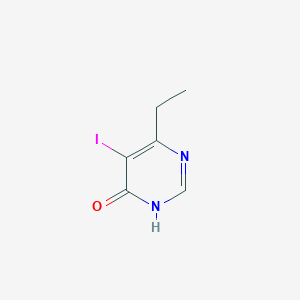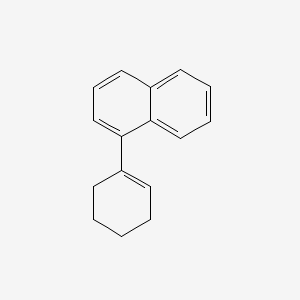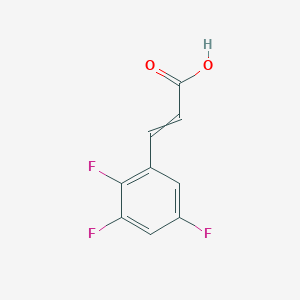
2,3,5-Trifluorocinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trifluorocinnamic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluorocinnamic acid typically involves the use of trifluoromethylated aromatic precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylated phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反应分析
Types of Reactions
2,3,5-Trifluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylated carboxylic acids or ketones.
Reduction: Formation of trifluoromethylated alcohols or alkanes.
Substitution: Introduction of bromine, nitro, or other functional groups onto the phenyl ring.
科学研究应用
2,3,5-Trifluorocinnamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,3,5-Trifluorocinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar trifluoromethylated aromatic compound used in Suzuki-Miyaura coupling reactions.
(3,4,5-Trifluorophenyl)acetic acid: Another trifluoromethylated compound with different functional groups and applications.
Uniqueness
2,3,5-Trifluorocinnamic acid is unique due to the presence of both the trifluoromethyl group and the acrylic acid moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
属性
分子式 |
C9H5F3O2 |
|---|---|
分子量 |
202.13 g/mol |
IUPAC 名称 |
3-(2,3,5-trifluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14) |
InChI 键 |
FHDPERUKPYYNEO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Chlorophenyl)amino]cyclopent-1-ene-1-carbonitrile](/img/structure/B8799621.png)
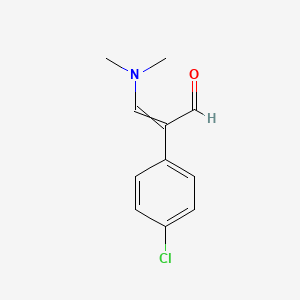

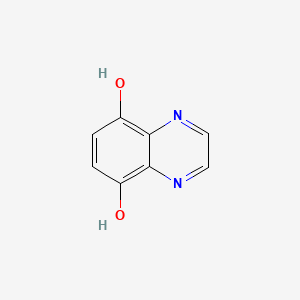
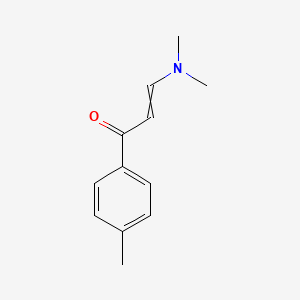
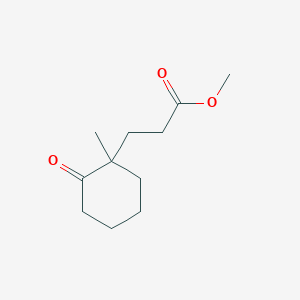
![4-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8799647.png)
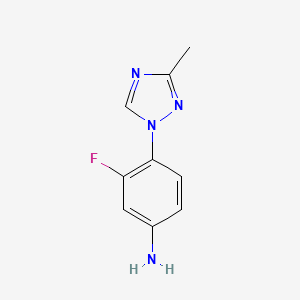
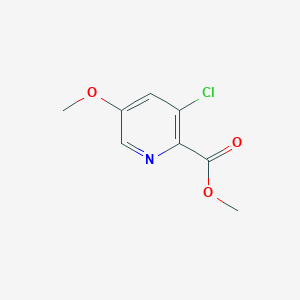
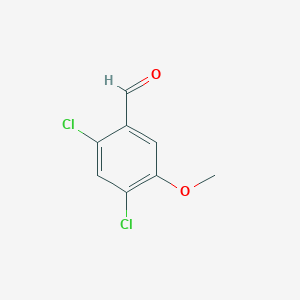
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8799681.png)
